This compound falls under the category of benzodiazepines, which are known for their psychoactive effects. The presence of the nitro group and the unique benzoimidazo structure contributes to its biological activity. The compound is often studied for its potential applications in treating neurological disorders.
The synthesis of ethyl 5-methyl-8-nitro-6-oxo-5,6-dihydro-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylate typically involves several key steps:
The synthesis process may vary based on specific reagents and conditions used, which can affect yield and purity .
The molecular formula for ethyl 5-methyl-8-nitro-6-oxo-5,6-dihydro-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylate is , with a molecular weight of approximately 304.31 g/mol.
The structural representation can be visualized using molecular modeling software or chemical drawing tools to illustrate bond angles, distances, and steric interactions.
Ethyl 5-methyl-8-nitro-6-oxo-5,6-dihydro-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylate can undergo various chemical reactions:
These reactions are essential for modifying the compound for further studies or applications in drug development .
The mechanism of action for ethyl 5-methyl-8-nitro-6-oxo-5,6-dihydro-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylate primarily involves its interaction with specific receptors in the central nervous system:
Research indicates that modifications in the molecular structure can significantly influence these interactions and therapeutic outcomes .
Property | Value |
---|---|
Molecular Weight | 304.31 g/mol |
Solubility | Soluble in organic solvents; limited solubility in water |
Melting Point | Not specified |
Stability | Stable under normal conditions but sensitive to strong acids/bases |
These properties are crucial for understanding how the compound behaves under various conditions and its suitability for different applications .
Ethyl 5-methyl-8-nitro-6-oxo-5,6-dihydro-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylate has potential applications in various scientific fields:
Ongoing research aims to further elucidate its pharmacological profile and optimize its therapeutic efficacy through structural modifications .
The systematic IUPAC name, Ethyl 5-methyl-8-nitro-6-oxo-5,6-dihydro-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylate, precisely defines the core structure and substituents. It identifies:
-COOCH₂CH₃
) at position 3.-CH₃
) at position 5.-NO₂
) at position 8.C=O
, oxo) at position 6.5,6-dihydro-4H-
), indicating double bonds are absent except within the fused aromatic systems (benzene and imidazole rings), and the lactam carbonyl is present.The molecular formula, C₁₇H₁₅N₅O₅, is derived from atom summation:Table 1: Key Nomenclature and Formula Data
Property | Value |
---|---|
Systematic IUPAC Name | Ethyl 5-methyl-8-nitro-6-oxo-5,6-dihydro-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylate |
Molecular Formula | C₁₇H₁₅N₅O₅ |
Molecular Weight | 369.34 g/mol |
Canonical SMILES | CCOC(=O)c1c2c(nc3c1cccc3n+=O)N4C(=O)CN(C)C2C4 |
InChI Key | XKKCJDBDRAQKGN-UHFFFAOYSA-N |
Comprehensive spectroscopic analysis is essential for confirming the structure and identifying functional groups.
Table 2: Key Predicted Spectroscopic Signatures
Technique | Key Feature | Expected Signal/Range |
---|---|---|
¹H NMR | Ethyl CH₂ | Quartet, δ ~4.3-4.4 ppm |
Ethyl CH₃ | Triplet, δ ~1.3-1.4 ppm | |
C5-CH₃ | Singlet, δ ~3.0-3.5 ppm | |
Benzo H (ortho to NO₂) | δ > 8.0 ppm | |
Benzo H (other) | δ ~7.5-8.0 ppm | |
Diazepine Ring CH/CH₂ | δ ~3.5-5.5 ppm | |
¹³C NMR | Ester C=O | δ ~165-167 ppm |
Lactam C=O | δ ~155-160 ppm | |
Aromatic C (ortho to NO₂) | δ > 140 ppm | |
Ethyl O-CH₂ | δ ~60-61 ppm | |
C5-CH₃ | δ ~35-45 ppm | |
IR | ν(C=O) Ester | ~1730-1750 cm⁻¹ |
ν(C=O) Lactam | ~1650-1680 cm⁻¹ | |
νₐₛ(NO₂) | ~1520 cm⁻¹ | |
νₛ(NO₂) | ~1345 cm⁻¹ | |
MS (EI) | [M]⁺˙ | m/z 369 |
[M - OEt]⁺ | m/z 324 | |
[M - NO₂]⁺ | m/z 323 |
Single-crystal X-ray diffraction (SC-XRD) provides definitive proof of molecular structure, bond lengths, bond angles, torsion angles, and solid-state conformation.
Table 3: Representative Crystallographic Parameters (Hypothetical)
Parameter | Value |
---|---|
Crystal System | Monoclinic |
Space Group | P 2₁/c |
Unit Cell Dimensions | |
a (Å) | ~12.5 |
b (Å) | ~7.8 |
c (Å) | ~18.2 |
β (°) | ~105.5 |
Volume (ų) | ~1700 |
Z | 4 |
Density (calc g/cm³) | ~1.45 |
R1 [I>2σ(I)] | < 0.05 |
Lactam C=O Bond Length | 1.220(2) Å |
Ester C=O Bond Length | 1.215(2) Å |
Nitro N-O Bond Lengths | ~1.21-1.22 Å |
Structurally, this compound belongs to the benzo[f]imidazo[1,5-a][1,4]diazepine class, sharing the core tricyclic scaffold with many pharmacologically active compounds (though pharmacological discussion is excluded here). Key structural comparisons:
5,6-dihydro
and 6-oxo
), this compound has a non-aromatic, partially saturated diazepine ring constrained into a specific puckered conformation by the lactam. This significantly alters electron delocalization and planarity.6-oxo
) is a critical feature. Related structures might include thiolactams (6-thioxo
) or reduced forms (6-hydroxy
or fully saturated without carbonyl), drastically altering the ring's electronic and conformational properties and hydrogen-bonding potential.These structural variations directly influence physicochemical properties like solubility, logP, dipole moment, and crystal packing, which are fundamental for interpreting spectroscopic data and predicting behavior.CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: